molecular formula C8H10F2N2O2 B13259730 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B13259730
M. Wt: 204.17 g/mol
InChI Key: LRTYWLSBLWXFOV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid is a fluorinated organic compound featuring an imidazole ring substituted with a propyl group at the 1-position and a difluoroacetic acid moiety at the 2-position.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10F2N2O2/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

LRTYWLSBLWXFOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid typically involves the reaction of 2,2-difluoroacetic acid with 1-propyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties
Research indicates that 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid exhibits significant antimicrobial and antiviral activities. Studies have shown that imidazole derivatives can inhibit various pathogens, suggesting that this compound may serve as a therapeutic agent against infections caused by bacteria and viruses.

Anticancer Potential
The compound's ability to interact with specific cellular pathways positions it as a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .

Enzyme Inhibition
The imidazole ring is known for its role in enzyme catalysis. Research has highlighted the potential of 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid to act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Material Science Applications

Fluorinated Materials
The incorporation of fluorine into materials often enhances their chemical resistance and stability. This compound can be utilized in the synthesis of fluorinated polymers or coatings that require high durability and resistance to solvents and heat .

Potential Use in Drug Delivery Systems
Due to its unique properties, 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid may also find applications in drug delivery systems. Its ability to form stable complexes with various drugs could improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Title Focus Area Findings
Antiviral Activity of Imidazole DerivativesMedicinal ChemistryDemonstrated significant antiviral effects against influenza virus strains.
Enzyme Inhibition StudiesBiochemistryShowed effective inhibition of key metabolic enzymes, suggesting potential for metabolic disease treatment .
Development of Fluorinated PolymersMaterial ScienceHighlighted the enhanced chemical resistance of polymers synthesized using this compound .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Key Substituents Toxicity/Activity (EC50 or Effect) Notes
Target Compound C₉H₁₁F₂N₂O₂ 1-Propyl imidazole, difluoroacetic acid Not reported Inferred higher lipophilicity vs. ethyl analogue
2-(1-Ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid (1339907-10-6) C₇H₈F₂N₂O₂ 1-Ethyl imidazole Not reported Lower molecular weight, reduced lipophilicity
Perfluorohexanesulfonic acid (355-46-4) C₆HF₁₃O₃S Perfluorinated sulfonic acid MMP EC50 = 86.2 µM High mitochondrial toxicity
2,2-Difluoro-2-(trifluoromethoxy)acetate sodium salt (21837-98-9) C₃F₅O₃Na Trifluoromethoxy group Increased proliferation in some assays Proliferative effects at specific concentrations

Biological Activity

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid (DFPA) is a fluorinated compound with a distinctive imidazole structure, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₈H₁₁F₂N₂O₂
  • Molecular Weight : 198.56 g/mol
  • CAS Number : 1340453-76-0

DFPA is characterized by its two fluorine atoms and an imidazole ring, enhancing its stability and biological activity compared to non-fluorinated analogs .

Antimicrobial Properties

Research indicates that DFPA exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against common bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.
  • Comparable inhibition zones to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

DFPA has also demonstrated promising antiviral properties . Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or pathways. While detailed mechanisms are still under investigation, the compound's interaction with viral proteins could offer a basis for further development in antiviral therapies.

Anticancer Potential

The compound's anticancer activity has been explored in several studies:

  • DFPA has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7).
  • IC₅₀ values in low micromolar ranges indicate strong activity, with some derivatives exhibiting minimal decline in efficacy against drug-resistant cell lines .

Case Studies

  • Antibacterial Efficacy : A study compared DFPA to standard antibiotics, reporting inhibition zone diameters of 29 mm against E. faecalis, which is comparable to ceftriaxone .
  • Cytotoxicity in Cancer Cells : DFPA treatment resulted in significant changes in cell viability and morphology in MCF-7 cells, suggesting apoptosis induction. LDH enzyme activity increased significantly in treated cells, indicating cell membrane damage and cytotoxicity .
  • Mechanistic Insights : Research on similar compounds suggests that the presence of fluorine enhances lipophilicity, potentially aiding in cellular uptake and enhancing biological activity .

Synthesis Methods

DFPA can be synthesized through various methods that involve the introduction of fluorine atoms into the acetic acid framework while incorporating the imidazole structure. Common synthetic routes include:

  • Condensation reactions involving imidazole derivatives and fluorinated acetic acids.

These methods allow for high yields and purity levels necessary for biological testing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid, and what are critical reaction parameters?

  • Answer : The compound can be synthesized via modular approaches such as the Ugi reaction, which combines amines, aldehydes, isocyanides, and carboxylic acid derivatives. For example, 2,2-difluoro-2-(phenylthio)acetic acid has been used as a precursor in similar reactions, followed by desulfanylation to introduce the difluoroacetic acid moiety . Key parameters include anhydrous conditions (e.g., dry 1,4-dioxane), base selection (e.g., NaH for deprotonation), and stoichiometric control to minimize side reactions . Reaction yields typically range from 80–95% under optimized conditions.
Reaction Step Conditions Yield
Precursor activationNaH, 1,4-dioxane, 25°C, 2h90%
Nucleophilic substitutionAnhydrous solvent, 60°C, 12h85%
PurificationColumn chromatography (silica gel)>95% purity

Q. How can spectroscopic techniques (e.g., NMR, FTIR) validate the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : The imidazole proton (δ ~7.2–7.5 ppm) and propyl chain (δ ~0.9–1.7 ppm) confirm the substituents. The difluoroacetic acid group shows characteristic ¹⁹F NMR signals at δ -110 to -120 ppm .
  • FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹), C-F (1100–1200 cm⁻¹), and N-H (imidazole, ~3400 cm⁻¹) are critical markers .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .

Q. What safety protocols are recommended for handling fluorinated imidazole derivatives?

  • Answer : Fluorinated compounds require precautions due to potential toxicity. Key measures include:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Storage in inert, airtight containers at ≤4°C to prevent hydrolysis .
  • Neutralization of waste with mild bases (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Answer : Graph-set analysis (e.g., Etter’s rules) reveals that the imidazole N-H and acetic acid O-H groups form R₂²(8) motifs, stabilizing the lattice via intermolecular hydrogen bonds. These interactions reduce solubility in non-polar solvents but enhance thermal stability (decomposition >200°C) . X-ray diffraction studies (e.g., SHELXL refinement) further quantify bond angles and torsion angles, critical for polymorph identification .

Q. What mechanistic insights explain the reactivity of the difluoroacetic acid group in nucleophilic substitutions?

  • Answer : The electron-withdrawing -CF₂ group increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Density Functional Theory (DFT) calculations show a 20% reduction in activation energy compared to non-fluorinated analogs. However, steric hindrance from the 1-propylimidazole group can slow reactions in bulky nucleophiles .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved during characterization?

  • Answer : Anomalies may arise from dynamic rotational isomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify conformational equilibria.
  • Computational modeling (e.g., Gaussian09) to simulate shifts under different solvents .
  • Cross-validation with high-resolution mass spectrometry (HRMS) to rule out impurities .

Methodological Considerations

Q. What crystallographic software and refinement strategies are optimal for resolving this compound’s structure?

  • Answer : SHELXTL (Bruker AXS) or Olex2 with SHELXL integration are preferred for small-molecule refinement. Key steps include:

  • Data collection at low temperature (e.g., 153 K) to minimize thermal motion .
  • Twin refinement for non-merohedral twinning, common in imidazole derivatives .
  • R-factor convergence <5% ensures high accuracy .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between reported methods?

  • Answer : Variations arise from:

  • Impurity in starting materials (e.g., residual water in NaH reduces reactivity) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
  • Catalyst choice : Pd/C vs. Raney Nickel in hydrogenation steps alters regioselectivity .

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